molecular formula C5H7NO B6601255 2-methoxybut-3-enenitrile CAS No. 81122-96-5

2-methoxybut-3-enenitrile

Cat. No. B6601255
CAS RN: 81122-96-5
M. Wt: 97.12 g/mol
InChI Key: HOMWNHKBIKANBM-UHFFFAOYSA-N
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Description

2-Methoxybut-3-enenitrile, also known as 2-methoxy-3-butenenitrile, is an organic compound belonging to the family of nitriles. It is used in a variety of scientific research applications, including drug synthesis, organic chemistry, and biochemistry. This compound has a unique structure, which allows it to be used as a starting material for a variety of reactions. It is also a useful intermediate in the synthesis of other compounds.

Mechanism of Action

2-Methoxybut-3-enenitrile is a reactive compound that can react with other molecules to form new compounds. This reaction is known as a nucleophilic substitution reaction, where the nitrile group of the molecule acts as a nucleophile, and the other molecule acts as an electrophile. The reaction proceeds by the formation of a covalent bond between the two molecules, which then results in the formation of a new compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have antibacterial and antifungal activity. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in laboratory studies.

Advantages and Limitations for Lab Experiments

2-Methoxybut-3-enenitrile is a useful compound for laboratory experiments due to its unique structure and properties. It is relatively easy to obtain and handle, making it a suitable reagent for many reactions. It is also relatively stable, making it suitable for long-term storage. However, it is also a highly reactive compound, which can lead to unwanted side reactions if it is not handled properly.

Future Directions

There are many potential future directions for research involving 2-methoxybut-3-enenitrile. It could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of other organic compounds. It could also be used to study its biochemical and physiological effects in more detail. Additionally, it could be used as a starting material for the synthesis of other nitriles, or as a reagent in organic synthesis. It could also be used in the development of new catalysts, or as a reagent in the synthesis of proteins and other biological molecules.

Synthesis Methods

2-Methoxybut-3-enenitrile can be synthesized from the reaction of acrylonitrile and methoxyacetone. This reaction is performed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, first forming an intermediate, and then the desired product. In the first step, the acrylonitrile reacts with the methoxyacetone to form an intermediate, which is then converted to the desired product in the second step.

Scientific Research Applications

2-Methoxybut-3-enenitrile is used in a variety of scientific research applications, including drug synthesis, organic chemistry, and biochemistry. In drug synthesis, it is used as a starting material for the synthesis of various pharmaceuticals. In organic chemistry, it is used as a reagent in the synthesis of other compounds. In biochemistry, it is used as a reagent in the synthesis of proteins and other biological molecules.

properties

IUPAC Name

2-methoxybut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-5(4-6)7-2/h3,5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWNHKBIKANBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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